molecular formula C8H12ClNO2 B107395 (R)-quinuclidin-3-yl carbonochloridate CAS No. 201660-37-9

(R)-quinuclidin-3-yl carbonochloridate

Cat. No.: B107395
CAS No.: 201660-37-9
M. Wt: 189.64 g/mol
InChI Key: WGNZRZSJIVMRBU-ZETCQYMHSA-N
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Description

®-quinuclidin-3-yl chloroformate is an organic compound that belongs to the class of chloroformates. Chloroformates are esters of chloroformic acid and are known for their reactivity and versatility in organic synthesis. This compound is particularly interesting due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-quinuclidin-3-yl chloroformate typically involves the reaction of ®-quinuclidin-3-ol with phosgene or a phosgene equivalent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to control the reactivity of phosgene and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-quinuclidin-3-yl chloroformate may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety, given the hazardous nature of phosgene. The use of alternative phosgene equivalents, such as diphosgene or triphosgene, can also be considered to improve safety and handling.

Chemical Reactions Analysis

Types of Reactions

®-quinuclidin-3-yl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Formation of Mixed Anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions

    Amines: React with ®-quinuclidin-3-yl chloroformate to form carbamates, typically in the presence of a base such as triethylamine.

    Alcohols: React to form carbonate esters, often under mild conditions.

    Carboxylic Acids: Form mixed anhydrides, usually in the presence of a base to absorb the hydrochloric acid produced.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

®-quinuclidin-3-yl chloroformate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of enantiomerically pure compounds.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-quinuclidin-3-yl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved depend on the specific nucleophile it reacts with, leading to the formation of carbamates, carbonate esters, or mixed anhydrides.

Comparison with Similar Compounds

Similar Compounds

    Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.

    Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group.

    Fluorenylmethyloxycarbonyl Chloride (FMOC): Used to introduce the FMOC protecting group.

Uniqueness

®-quinuclidin-3-yl chloroformate is unique due to its chiral nature, making it particularly valuable in the synthesis of enantiomerically pure compounds. This distinguishes it from simpler chloroformates like methyl chloroformate, which lack chirality and are used for more general purposes.

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNZRZSJIVMRBU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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